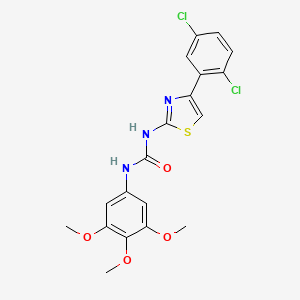
1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea, also known as DTTU, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea exerts its therapeutic effects by inhibiting various signaling pathways involved in cancer, inflammation, and diabetes. Specifically, 1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. 1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea also inhibits the NF-κB signaling pathway, which is involved in inflammation. In addition, 1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea activates the AMPK signaling pathway, which is involved in glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea has been shown to have various biochemical and physiological effects. In cancer research, 1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In inflammation research, 1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In diabetes research, 1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea has been shown to improve glucose metabolism and insulin sensitivity.
Advantages and Limitations for Lab Experiments
One advantage of 1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea is its high potency, which allows for the use of lower concentrations in experiments. Another advantage is its specificity for certain signaling pathways, which allows for targeted inhibition. However, one limitation of 1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea. One direction is to further investigate its potential as a therapeutic agent in various diseases, including cancer, inflammation, and diabetes. Another direction is to explore its mechanism of action in more detail, including its effects on other signaling pathways. Additionally, future research could focus on developing more soluble forms of 1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea for easier use in experiments.
Synthesis Methods
1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea can be synthesized using a multi-step reaction process. The starting material, 2,5-dichlorothiophene-3-carboxylic acid, is first reacted with thionyl chloride to form 2,5-dichlorothiophene-3-carbonyl chloride. This intermediate is then reacted with 2-aminothiazole to form 2-(2,5-dichlorophenyl)thiazol-4-carbonyl chloride. The final step involves the reaction of 2-(2,5-dichlorophenyl)thiazol-4-carbonyl chloride with 3,4,5-trimethoxyaniline to form 1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea.
Scientific Research Applications
1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and diabetes. In cancer research, 1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In diabetes research, 1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea has been shown to improve glucose metabolism and insulin sensitivity.
properties
IUPAC Name |
1-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O4S/c1-26-15-7-11(8-16(27-2)17(15)28-3)22-18(25)24-19-23-14(9-29-19)12-6-10(20)4-5-13(12)21/h4-9H,1-3H3,(H2,22,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEHKZQRDNEPDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(dipropylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2369433.png)
![[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2369435.png)
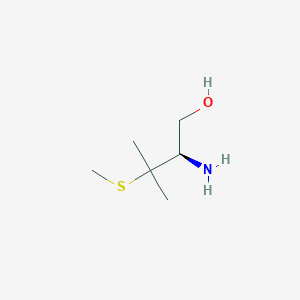
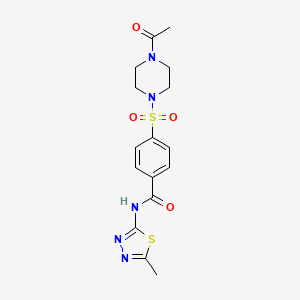
![2-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B2369443.png)
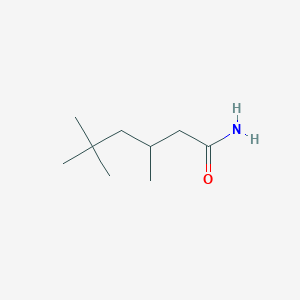
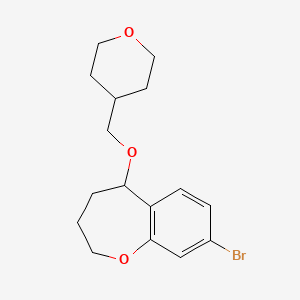
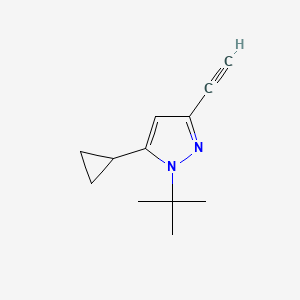
![Ethyl 2-[2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetyl]oxybenzoate](/img/structure/B2369449.png)
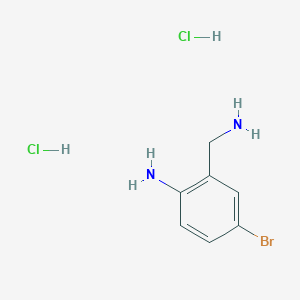
![2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-cyclopentylacetamide](/img/structure/B2369451.png)

![[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetic acid](/img/structure/B2369453.png)
![1-(1-Ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2369455.png)